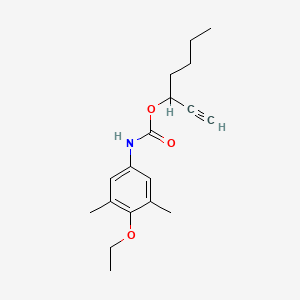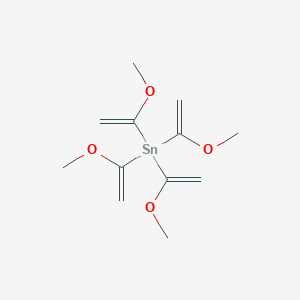
Tetrakis(1-methoxyvinyl)tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(1-methoxyvinyl)tin is an organotin compound with the empirical formula C12H20O4Sn and a molecular weight of 346.99 g/mol . It is a white powder with a melting point of 39-40°C . This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(1-methoxyvinyl)tin can be synthesized through the reaction of tin tetrachloride with 1-methoxyvinyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(1-methoxyvinyl)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methoxyvinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Applications De Recherche Scientifique
Tetrakis(1-methoxyvinyl)tin has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and in catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of tin-based materials and coatings.
Mécanisme D'action
The mechanism of action of tetrakis(1-methoxyvinyl)tin involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with proteins and enzymes, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(dimethylamino)tin: Another organotin compound with similar reactivity but different functional groups.
Tetrakis(diethylamino)tin: Similar to tetrakis(dimethylamino)tin but with ethyl groups instead of methyl groups.
Uniqueness
Its specific functional groups allow for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
81177-91-5 |
|---|---|
Formule moléculaire |
C12H20O4Sn |
Poids moléculaire |
346.99 g/mol |
Nom IUPAC |
tetrakis(1-methoxyethenyl)stannane |
InChI |
InChI=1S/4C3H5O.Sn/c4*1-3-4-2;/h4*1H2,2H3; |
Clé InChI |
LMPONJDGKKHCFD-UHFFFAOYSA-N |
SMILES canonique |
COC(=C)[Sn](C(=C)OC)(C(=C)OC)C(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


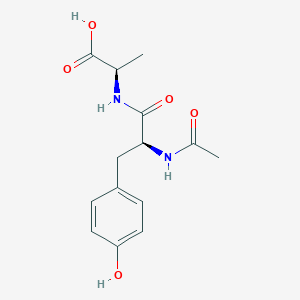


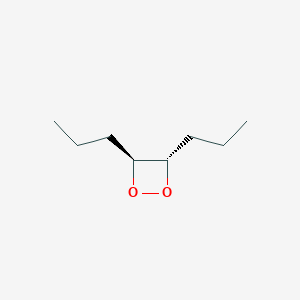
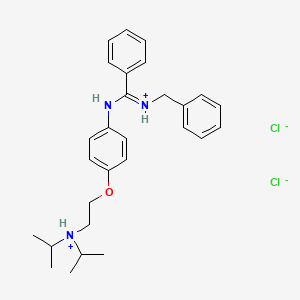
![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)


![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)


![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)

